molecular formula C13H12N2O B1267829 (2-Phenylphenyl)urea CAS No. 13262-46-9

(2-Phenylphenyl)urea

Cat. No. B1267829
CAS RN: 13262-46-9
M. Wt: 212.25 g/mol
InChI Key: HWLYIRABQGWLBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Phenylphenyl)urea, also known as PPPU, is a synthetic organic compound belonging to the class of urea derivatives. It is a white, crystalline solid with a melting point of approximately 121°C. PPPU is an important chemical in the development of new drugs, as it is a key intermediate in the synthesis of various pharmaceutical agents, such as antifungal agents and anti-inflammatory drugs. It is also used in the synthesis of pesticides and herbicides.

Scientific Research Applications

  • Plant Biology and Agriculture

    • Urea derivatives, including compounds like (2-Phenylphenyl)urea, demonstrate significant cytokinin-like activity, which is vital for cell division and differentiation in plants. Specifically, they have been used extensively in in vitro plant morphogenesis studies. Some urea derivatives have been identified to specifically enhance adventitious root formation in plants (Ricci & Bertoletti, 2009).
  • Green Chemistry and Synthesis

    • Ureas, including this compound, are traditionally synthesized using hazardous reagents like phosgene and isocyanates. However, recent advances in green chemistry involve the use of safer and environmentally friendly reagents, emphasizing cleaner and inherently safer compounds for urea synthesis. This approach aims to minimize hazardous materials and maximize energy efficiency (Bigi, Maggi, & Sartori, 2000).
  • Environmental Science

    • The application of urea derivatives in environmental science, particularly in the context of agriculture, is notable. For instance, studies on urease inhibitors, which include certain urea derivatives, focus on reducing ammonia and other gaseous nitrogen losses from fertilized soils, thereby improving nitrogen use efficiency and reducing environmental impacts (Abalos, Sanz-Cobeña, Misselbrook, & Vallejo, 2012).
  • Biomedical Diagnostics

    • In biomedical diagnostics, urea derivatives play a crucial role in the development of biosensors, especially for detecting urea concentrations. Urea is a critical indicator in metabolic diagnostics, and reliable urea sensors are essential for various industrial and medical applications (Erfkamp, Guenther, & Gerlach, 2019).
  • Medicinal Chemistry

    • The urea functionality, as found in this compound, is inherent to numerous bioactive compounds and has been extensively used in medicinal chemistry for drug design. Urea derivatives are integral to establishing key drug-target interactions and fine-tuning drug properties. They are a part of various approved therapies and ongoing drug development projects (Ghosh & Brindisi, 2019).

Biochemical Analysis

Biochemical Properties

(2-Phenylphenyl)urea plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as urease, which catalyzes the hydrolysis of urea into ammonia and carbon dioxide . The interaction between this compound and urease is of particular interest as it can inhibit the enzyme’s activity, thereby affecting the overall biochemical pathway involving urea metabolism. Additionally, this compound may interact with other proteins and biomolecules, influencing their structure and function through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. In certain cell types, this compound has been shown to influence cell signaling pathways, particularly those involving protein kinases and phosphatases . This compound can modulate gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function. For example, this compound may alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For instance, this compound can inhibit urease by binding to its active site, preventing the enzyme from catalyzing the hydrolysis of urea . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting sustained changes in gene expression and cellular metabolism over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxic effects at high doses may include cellular damage, disruption of metabolic pathways, and adverse effects on organ function .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to urea metabolism . It interacts with enzymes such as urease, which plays a crucial role in the hydrolysis of urea. Additionally, this compound may affect metabolic flux and metabolite levels by modulating the activity of other enzymes and regulatory proteins involved in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound within cells can influence its biological activity and its effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within subcellular compartments can affect its interactions with biomolecules and its overall biological activity .

properties

IUPAC Name

(2-phenylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c14-13(16)15-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H3,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLYIRABQGWLBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10307330
Record name (2-phenylphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10307330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13262-46-9
Record name NSC190737
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190737
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-phenylphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10307330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Phenylphenyl)urea
Reactant of Route 2
Reactant of Route 2
(2-Phenylphenyl)urea
Reactant of Route 3
Reactant of Route 3
(2-Phenylphenyl)urea
Reactant of Route 4
Reactant of Route 4
(2-Phenylphenyl)urea
Reactant of Route 5
Reactant of Route 5
(2-Phenylphenyl)urea
Reactant of Route 6
Reactant of Route 6
(2-Phenylphenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.